molecular formula C11H10O2 B6248875 methyl 2-(3-ethynylphenyl)acetate CAS No. 2411315-06-3

methyl 2-(3-ethynylphenyl)acetate

Cat. No.: B6248875
CAS No.: 2411315-06-3
M. Wt: 174.2
InChI Key:
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Description

Methyl 2-(3-ethynylphenyl)acetate is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-ethynylphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzaldehyde and methyl acetate.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group. The reaction is carried out in the presence of a base like triethylamine and a palladium catalyst under an inert atmosphere.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-ethynylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.

    Reduction: Formation of methyl 2-(3-ethylphenyl)acetate.

    Substitution: Formation of substituted derivatives like 3-nitro or 3-bromo derivatives.

Scientific Research Applications

Methyl 2-(3-ethynylphenyl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways involving esterases.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethynylphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

    Methyl 2-phenylacetate: Lacks the ethynyl group, resulting in different reactivity and applications.

    Methyl 2-(4-ethynylphenyl)acetate: Similar structure but with the ethynyl group at the para position, leading to different chemical and biological properties.

Uniqueness: Methyl 2-(3-ethynylphenyl)acetate is unique due to the position of the ethynyl group, which influences its reactivity and interaction with biological targets. This structural feature can be exploited to design compounds with specific desired properties.

Properties

CAS No.

2411315-06-3

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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